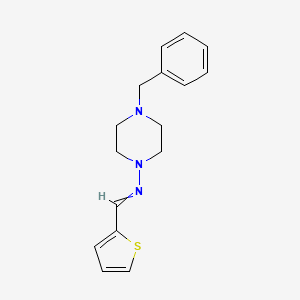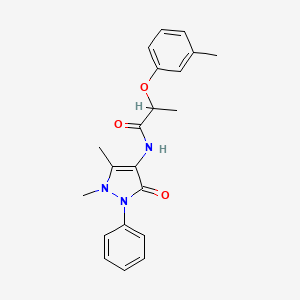![molecular formula C18H20BrClN2O B6134095 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B6134095.png)
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core with a piperazine ring substituted with a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:
Bromination: The phenol ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the phenol is reacted with a piperazine derivative.
Chlorobenzyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, particularly at the bromine and chlorine sites, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
Oxidation: Quinone derivatives
Reduction: Dehalogenated phenol derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol
- 4-(5-Bromo-2-chlorobenzyl)phenol
Uniqueness
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c19-16-4-5-18(23)15(11-16)13-22-8-6-21(7-9-22)12-14-2-1-3-17(20)10-14/h1-5,10-11,23H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXCVXZEYFMBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)
![8-(4-BUTANOYLPHENOXY)-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6134034.png)
![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(4-METHYLBENZOYL)CARBAMATE](/img/structure/B6134078.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-HYDROXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6134083.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B6134089.png)

![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)

